molecular formula C16H22N4O2S B12237320 2-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

2-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B12237320
M. Wt: 334.4 g/mol
InChI Key: YWQZGQPOVJWWHN-UHFFFAOYSA-N
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Description

2-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzodiazole ring fused with a pyrrolo[3,4-c]pyrrole system, which is further substituted with an ethanesulfonyl group. The presence of these functional groups and the fused ring system imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with suitable amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The ethanesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and specific catalysts or reagents depending on the desired reaction. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

2-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting key enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential.

Comparison with Similar Compounds

2-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

These compounds share similar pyrrole-based structures but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its fused ring system and the presence of the ethanesulfonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H22N4O2S

Molecular Weight

334.4 g/mol

IUPAC Name

2-(5-ethylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1-methylbenzimidazole

InChI

InChI=1S/C16H22N4O2S/c1-3-23(21,22)20-10-12-8-19(9-13(12)11-20)16-17-14-6-4-5-7-15(14)18(16)2/h4-7,12-13H,3,8-11H2,1-2H3

InChI Key

YWQZGQPOVJWWHN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CC2CN(CC2C1)C3=NC4=CC=CC=C4N3C

Origin of Product

United States

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